molecular formula C6H7NO3 B11774842 Picolinic acid hydrate CAS No. 354527-55-2

Picolinic acid hydrate

Cat. No.: B11774842
CAS No.: 354527-55-2
M. Wt: 141.12 g/mol
InChI Key: AGWSKXUJTPAZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Picolinic acid hydrate is an organic compound with the chemical formula C6H5NO2·H2O. It is a derivative of pyridine with a carboxylic acid substituent at the 2-position. This compound is known for its role as a bidentate chelating agent, forming complexes with various metal ions. It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

Picolinic acid can be synthesized from 2-methylpyridine by oxidation. One common method involves the use of potassium permanganate (KMnO4) as the oxidizing agent . The reaction typically proceeds under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, picolinic acid is produced through the oxidation of 2-methylpyridine using various oxidizing agents. The process involves multiple steps, including purification and crystallization, to obtain the final product in its hydrated form.

Chemical Reactions Analysis

Types of Reactions

Picolinic acid undergoes several types of chemical reactions, including:

    Oxidation: Picolinic acid can be further oxidized to form various derivatives.

    Reduction: Reduction reactions can convert picolinic acid to its corresponding alcohol.

    Substitution: Picolinic acid can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include derivatives of picolinic acid with different functional groups, such as alcohols, esters, and amides.

Comparison with Similar Compounds

Picolinic acid is similar to other pyridine carboxylic acids, such as:

Uniqueness

Picolinic acid’s unique position of the carboxyl group at the 2-position allows it to form bidentate chelates with metal ions, which is not as effectively achieved by its isomers .

Similar Compounds

  • Nicotinic acid (Niacin)
  • Isonicotinic acid
  • Dipicolinic acid

Properties

CAS No.

354527-55-2

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

pyridine-2-carboxylic acid;hydrate

InChI

InChI=1S/C6H5NO2.H2O/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);1H2

InChI Key

AGWSKXUJTPAZHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.